2-(3,5-Dichlorophenyl)pyrrolidine

Descripción general

Descripción

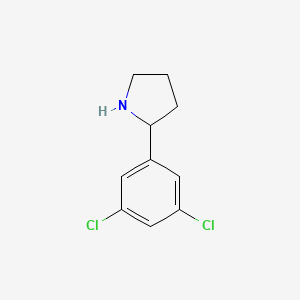

2-(3,5-Dichlorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3,5-dichlorophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(3,5-Dichlorophenyl)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit notable biological activities, particularly as potential pharmacological agents in analgesics and anticonvulsants .

Case Study: Neurological Disorders

A study highlighted the use of pyrrolidine derivatives in developing drugs for epilepsy and chronic pain management. These compounds interact with neurotransmitter systems, modulating their activity through specific receptor binding . The efficacy of these compounds was demonstrated through various animal models, showcasing their potential as therapeutic agents.

Agrochemicals

In the realm of agrochemicals, this compound is utilized in formulating pesticides and herbicides. This application is vital for crop protection while minimizing environmental impact. Its effectiveness stems from its ability to target specific biological pathways in pests without harming beneficial organisms .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Effectiveness | Environmental Impact |

|---|---|---|---|

| Pesticides | This compound | High | Low |

| Herbicides | This compound | Moderate | Moderate |

Material Science

The compound is also explored in material science for developing novel polymers and materials. Its unique chemical properties contribute to advancements in coatings and adhesives that require enhanced durability and resistance to environmental factors .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This has implications for various applications, including automotive and aerospace industries where material performance is critical.

Biochemical Research

In biochemical research, this compound plays a role in studying receptor interactions and enzyme activities. It aids researchers in understanding complex biological processes which are essential for drug discovery and development .

Data Table: Biochemical Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Receptor Interactions | Modulation of receptor activity | Insights into drug design |

| Enzyme Activity | Effects on enzyme kinetics | Understanding metabolic pathways |

Analytical Chemistry

This compound is utilized as a standard in various analytical techniques to ensure accurate quantification and analysis in laboratory settings. It helps improve the reliability of results across different chemical analyses .

Application Example: Quantitative Analysis

In a study assessing the accuracy of chromatographic methods, this compound was used as a reference standard to calibrate equipment and validate results, demonstrating its importance in analytical chemistry practices.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler analog without the dichlorophenyl group.

2-(3,4-Dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions.

2-(3,5-Difluorophenyl)pyrrolidine: Fluorine atoms instead of chlorine.

Uniqueness

2-(3,5-Dichlorophenyl)pyrrolidine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery .

Actividad Biológica

2-(3,5-Dichlorophenyl)pyrrolidine is a chiral compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its structure consists of a pyrrolidine ring substituted with a 3,5-dichlorophenyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₁H₁₃Cl₂N

- Molecular Weight : 216.11 g/mol

- Structure : The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) with a dichlorinated phenyl substituent.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining pH and ion balance in cells. This inhibition can impact various cellular processes including metabolism and signaling pathways.

- Dopamine Transporter Interaction : Research indicates that this compound acts as a dopamine transporter inhibitor, potentially influencing neurotransmitter dynamics and offering therapeutic avenues in neuropharmacology .

- Antimicrobial Activity : It has shown promising antimicrobial properties against multidrug-resistant pathogens such as Staphylococcus aureus and Candida auris, suggesting potential applications in treating infections resistant to conventional therapies .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various derivatives of pyrrolidine compounds highlighted the effectiveness of this compound against Gram-positive bacteria and drug-resistant fungi. Notably, it demonstrated significant activity against vancomycin-intermediate S. aureus strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Candida auris | 16 µg/mL | High |

| Clostridioides difficile | 4 µg/mL | Significant |

Anticancer Properties

The anticancer potential of this compound was evaluated in human lung cancer cell lines (A549). The findings indicated that derivatives containing the dichlorophenyl moiety exhibited enhanced cytotoxicity compared to standard chemotherapy agents like etoposide .

| Cell Line | IC50 (µM) | Comparative Agent |

|---|---|---|

| A549 | 10 | Etoposide (15 µM) |

| T47D | 12 | Doxorubicin (20 µM) |

Case Studies

- Case Study on Antimicrobial Resistance : A series of experiments were conducted to evaluate the efficacy of various pyrrolidine derivatives against multidrug-resistant strains. The results indicated that compounds similar to this compound could serve as scaffolds for developing new antimicrobial agents targeting resistant pathogens .

- Case Study on Cancer Cell Lines : A study focused on the structure-activity relationship revealed that modifications to the dichlorophenyl group could significantly enhance anticancer activity. The most potent derivatives showed selective inhibition of topoisomerases involved in DNA replication and repair processes .

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJUGOHYPAYSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394924 | |

| Record name | 2-(3,5-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-13-0 | |

| Record name | 2-(3,5-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.